2,2,4-Trimethyldecahydroquinoline hydrochloride
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Overview
Description
2,2,4-Trimethyldecahydroquinoline hydrochloride is a chemical compound with the molecular formula C12H23N·HCl. It is a derivative of decahydroquinoline, characterized by the presence of three methyl groups at the 2, 2, and 4 positions of the decahydroquinoline ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyldecahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2,2,4-trimethylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting decahydroquinoline derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyldecahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated decahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of decahydroquinoline.
Scientific Research Applications
2,2,4-Trimethyldecahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyldecahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylquinoline: A precursor in the synthesis of 2,2,4-Trimethyldecahydroquinoline hydrochloride.
Decahydroquinoline: The parent compound without the methyl substitutions.
Quinoline: The aromatic counterpart of decahydroquinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
Overview
2,2,4-Trimethyldecahydroquinoline hydrochloride (TMDHQ) is a chemical compound with the molecular formula C12H23N·HCl. It is a derivative of decahydroquinoline, notable for its three methyl groups at positions 2, 2, and 4 on the quinoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and industrial applications.
TMDHQ is synthesized primarily through the hydrogenation of quinoline derivatives. The most common method involves the catalytic hydrogenation of 2,2,4-trimethylquinoline using palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting decahydroquinoline derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Antioxidant Properties
One of the primary biological activities attributed to TMDHQ is its antioxidant capability . Research indicates that TMDHQ can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property makes it a candidate for further research in therapeutic applications aimed at diseases characterized by oxidative damage.
Antimicrobial Activity
TMDHQ has also been studied for its antimicrobial and antifungal properties . In vitro studies have demonstrated that TMDHQ exhibits inhibitory effects against various bacterial strains and fungi, suggesting its potential as a natural preservative or therapeutic agent.
Study on Antioxidant Activity
A study published in Food Chemistry evaluated the antioxidant activity of TMDHQ using various assays, including DPPH radical scavenging and ABTS radical cation decolorization. The results showed that TMDHQ had significant antioxidant activity comparable to well-known antioxidants like ascorbic acid. The study concluded that TMDHQ could be beneficial in food preservation and as a dietary supplement .
Antimicrobial Efficacy
In another investigation, TMDHQ was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that TMDHQ was effective at concentrations lower than those required for many conventional antimicrobial agents. This study highlights TMDHQ's potential application in developing new antimicrobial therapies .
Safety and Toxicological Profile
Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. TMDHQ has been assigned a GreenScreen Benchmark™ Score of 2, indicating moderate human toxicity concerns related to carcinogenicity and reproductive toxicity. The compound exhibits high persistence in the environment, which raises questions about its long-term ecological impact .
Table: Summary of Biological Activities
Properties
IUPAC Name |
2,2,4-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJSTQTVBBELOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2C1CCCC2)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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